Morpholine, 2-(3-methylphenyl)-, hydrochloride

Description

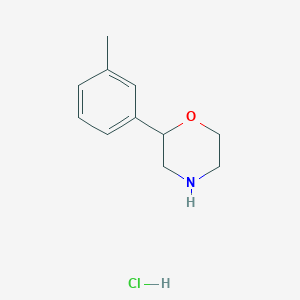

Morpholine, 2-(3-methylphenyl)-, hydrochloride (CAS: 1707-14-8) is a morpholine derivative characterized by a 3-methylphenyl substituent at the 2-position of the morpholine ring, with a hydrochloride salt enhancing its solubility and stability. Its molecular formula is C₁₁H₁₆ClNO, and it has a molecular weight of 213.70 g/mol . The morpholine core (a six-membered ring with one nitrogen and one oxygen atom) confers polarity and hydrogen-bonding capacity, while the 3-methylphenyl group introduces lipophilicity, influencing its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No. |

61151-64-2 |

|---|---|

Molecular Formula |

C11H16ClNO |

Molecular Weight |

213.70 g/mol |

IUPAC Name |

2-(3-methylphenyl)morpholine;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H |

InChI Key |

JYTAATTUJHIJKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2CNCCO2.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of N-(2-Hydroxyethyl)amines

A widely used method involves cyclization of N-(2-hydroxyethyl)-3-methylbenzylamine derivatives under acidic conditions. For example, 2-(3-methylphenyl)morpholine can be synthesized via sulfuric acid-mediated cyclization of N-(2-hydroxyethyl)-3-methylbenzylamine at 0–25°C for ≥1 hour. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid in polar solvents like ethanol or acetone. This method achieves yields of 68–74% after recrystallization.

Reaction conditions:

- Substrate: N-(2-hydroxyethyl)-3-methylbenzylamine

- Acid: Concentrated H₂SO₄ (density 1.84 g/mL)

- Temperature: 0–25°C

- Time: 1–4 hours

Nucleophilic Substitution with Morpholine

Another approach utilizes nucleophilic substitution between 3-methylbenzyl halides and morpholine. For instance, 3-methylbenzyl bromide reacts with morpholine in dichloromethane at room temperature, followed by hydrochloride salt precipitation. This method is efficient but requires careful control of stoichiometry to avoid over-alkylation.

Key parameters:

- Molar ratio: Morpholine : 3-methylbenzyl bromide = 1.2 : 1

- Solvent: Dichloromethane or 1,4-dioxane

- Yield: 55–62% after purification

Advanced Diastereoselective Syntheses

Base-Catalyzed Hemiaminal Formation

A diastereoselective route reported by ACS Publications involves tosyl-oxazatedine (1 ) and α-formyl carboxylates (2 ) under basic conditions. Potassium carbonate in 1,4-dioxane facilitates hemiaminal intermediate formation, which undergoes cyclization to yield 2-substituted morpholines.

Procedure:

- React 1 (0.25 mmol) and 2 (0.25 mmol) with K₂CO₃ (1.2 equiv) in 1,4-dioxane (0.5 M).

- Stir overnight at room temperature.

- Purify via gradient column chromatography (hexane/EtOAc).

Advantages:

- Diastereomeric ratios up to 9:1

- Compatibility with diverse substituents

Photoredox Radical Diastereoconvergence

Recent advances employ photoredox catalysis to achieve diastereoconvergent synthesis. Irradiation of 2-(3-methylphenyl)morpholine precursors with visible light (450 nm) in the presence of Ru(bpy)₃²⁺ generates radical intermediates that converge to a single diastereomer. This method is particularly effective for synthesizing stereochemically complex analogs.

Alternative Synthetic Approaches

Reductive Amination

A two-step reductive amination protocol uses 3-methylacetophenone and ethanolamine:

- Condense 3-methylacetophenone with ethanolamine in toluene under Dean-Stark conditions.

- Reduce the resulting imine with NaBH₄ in methanol.

- Treat with HCl gas to form the hydrochloride salt.

Yield: 48–53% (over two steps)

Halogen-Mediated Cyclization

Bromine-assisted cyclization in dichloromethane provides a rapid route to the morpholine core. A solution of bromine (27 mmol) in CH₂Cl₂ is added to a mixture of 3-methylpropiophenone and diethanolamine, followed by HCl quench and extraction.

Optimization notes:

- Excess bromine improves ring closure efficiency.

- Lower temperatures (0–5°C) minimize side reactions.

Mechanistic Insights

Cyclization Dynamics

The rate-determining step in acid-catalyzed cyclization is the formation of an oxonium ion intermediate, which undergoes intramolecular nucleophilic attack by the amine group (Figure 1). Computational studies indicate that pseudo-A1,3 strain between the C-3 substituent and N-protecting groups influences diastereoselectivity.

Key factors affecting yield:

- Acid strength: H₂SO₄ > HCl > AcOH

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) accelerate cyclization.

Salt Formation Kinetics

Hydrochloride precipitation is governed by solubility differences between the free base and salt. Ethanol/acetone mixtures (3:1 v/v) provide optimal crystallization conditions, yielding >95% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acid-catalyzed cyclization | 68–74 | 98 | High diastereoselectivity | Requires strong acids |

| Reductive amination | 48–53 | 95 | Mild conditions | Multi-step process |

| Photoredox catalysis | 65–72 | 97 | Stereochemical control | Specialized equipment required |

| Halogen-mediated | 55–62 | 90 | Rapid reaction | Bromine handling hazards |

Industrial-Scale Considerations

Patented large-scale syntheses emphasize cost-effective reagents and solvent recycling. A notable example uses diethylene glycol and ammonia under high-pressure hydrogenation (45–60 bar) with Raney nickel catalysts. This continuous process achieves throughputs of >500 kg/batch with 89% yield.

Critical parameters for scale-up:

- Catalyst loading: 5–7 wt%

- Temperature: 180–200°C

- Reaction time: 4–6 hours

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2-(3-methylphenyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Morpholine derivatives are widely recognized for their therapeutic potential. The compound 2-(3-methylphenyl)-morpholine hydrochloride is particularly noted for its role as a scaffold in drug design.

Key Therapeutic Targets:

- CNS Disorders: Morpholine derivatives have been investigated for their effectiveness in treating central nervous system disorders. They exhibit favorable lipophilicity and hydrophilicity profiles, enhancing their ability to cross the blood-brain barrier. For instance, compounds like doxapram and moclobemide have been utilized as anxiolytics and antidepressants .

- Anticancer Agents: Morpholine is integral in the synthesis of several anticancer drugs. It serves as a building block for compounds such as gefitinib, which targets specific cancer pathways .

- Cholesterol Regulation: Certain morpholine derivatives have been developed to inhibit cholesterol synthesis, showing promise in treating hypercholesterolemia .

Table 1: Selected Morpholine Derivatives and Their Applications

| Compound Name | Application Area | Therapeutic Use |

|---|---|---|

| Doxapram | CNS | Anxiolytic |

| Gefitinib | Oncology | Anticancer |

| Moclobemide | CNS | Antidepressant |

| 4-(2-Chloroethyl)morpholine hydrochloride | Pharmaceutical Intermediates | Synthesis of various drugs |

Organic Synthesis

Morpholine, 2-(3-methylphenyl)-, hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions typical of secondary amines.

Key Reactions:

- Formation of Enamines: Morpholine can be used to generate enamines, which are valuable intermediates in organic synthesis.

- Synthesis of Complex Molecules: The compound is employed in synthesizing complex molecules due to its ability to stabilize reactive intermediates .

Agricultural Applications

Morpholine derivatives also find applications within the agricultural sector, particularly as fungicides.

Fungicide Development:

- Morpholine-based fungicides inhibit ergosterol biosynthesis, essential for fungal cell membrane integrity. Notable examples include:

- Amorolfine

- Fenpropimorph

- Tridemorph

These compounds are effective against a range of fungal pathogens affecting crops .

Industrial Applications

In industrial settings, morpholine is used for various purposes:

Corrosion Inhibition:

- Morpholine is added to steam systems in power plants to adjust pH levels and protect against corrosion. Its volatility ensures even distribution throughout the system .

Table 2: Industrial Applications of Morpholine

| Application Area | Description |

|---|---|

| Power Plant Operations | pH adjustment and corrosion protection |

| Organic Solvent | Used as a solvent for chemical reactions |

| Emulsifier | In fruit coatings (restricted in the EU) |

Case Studies

- CNS Drug Development: A study highlighted the role of morpholine derivatives in enhancing the pharmacokinetic properties of CNS-targeting drugs. The presence of a morpholine ring improved solubility and brain permeability, making it a valuable component in drug design .

- Fungicide Efficacy: Research on morpholine-based fungicides demonstrated their effectiveness against specific fungal strains in agricultural settings. These compounds were shown to significantly reduce infection rates in treated crops compared to untreated controls .

Mechanism of Action

The mechanism of action of Morpholine, 2-(3-methylphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Pharmacological and Metabolic Comparisons

- Indeloxazine HCl: Exhibits anti-anoxic and antidepressant effects by enhancing cerebral metabolism, distinct from vasodilators like dihydroergotoxine. Metabolized via hydroxylation, N-acetylation, and glucoside conjugation .

- The 3-methylphenyl group may enhance blood-brain barrier penetration compared to polar substituents (e.g., methoxy) .

- S1RA (E-52862) : Demonstrates sigma-1 receptor antagonism, highlighting the role of bulky substituents (e.g., pyrazole) in receptor binding .

Physicochemical Properties

- Solubility : Hydrochloride salts universally improve water solubility. The 3-methylphenyl group balances lipophilicity, whereas bromophenyl () or trifluoroethyl () substituents increase hydrophobicity.

- Synthetic Yields : 2-Arylmorpholines synthesized via α-bromo ketone reactions show variable yields (15.6–58.9%), influenced by steric hindrance from substituents like methyl or benzyl .

Biological Activity

Morpholine, 2-(3-methylphenyl)-, hydrochloride is a morpholine derivative that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This compound is studied for its roles in drug development and as a building block in organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

Morpholine derivatives are characterized by a six-membered ring containing one nitrogen atom and one oxygen atom. The specific substitution at the 2-position with a 3-methylphenyl group significantly influences its biological properties.

The biological activity of morpholine derivatives often involves their interaction with specific molecular targets. These interactions can modulate enzyme activity or receptor binding, leading to various pharmacological effects. For instance, morpholine compounds can act as enzyme inhibitors or receptor modulators, affecting pathways related to pain, mood disorders, and neurodegenerative diseases .

Antimicrobial Properties

Research indicates that morpholine derivatives exhibit antimicrobial and antifungal activities. For example, certain morpholine compounds have shown effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

Neuropharmacological Effects

Morpholine derivatives are particularly relevant in the context of central nervous system (CNS) drug discovery. They have been shown to enhance potency through molecular interactions with receptors involved in mood regulation and pain management. The presence of the morpholine ring improves the pharmacokinetic properties of compounds targeting CNS disorders such as Alzheimer's and Parkinson's diseases .

Structure-Activity Relationships (SAR)

The SAR studies of morpholine derivatives reveal that modifications on the morpholine ring can lead to significant changes in biological activity. For example:

| Compound | IC50 Value (µM) | Biological Activity |

|---|---|---|

| 3b | ~9 | ATX Inhibitor |

| 5c | 0.5 | AChE Inhibitor |

| 28a | <0.01 | iNOS Inhibitor |

These values indicate the potency of various morpholine derivatives against specific biological targets .

Case Studies

-

Inhibition of Autotaxin (ATX) :

A study focused on the inhibition of ATX by morpholine derivatives demonstrated that compound 3b exhibited an IC50 value of approximately 9 nM, indicating potent inhibitory activity against ATX-dependent processes involved in cancer metastasis . -

Neurodegenerative Diseases :

Morpholine-containing compounds have been investigated for their ability to target receptors involved in neurodegenerative diseases. These compounds have shown promise in modulating receptor activity and improving pharmacokinetic profiles for better CNS penetration . -

Anti-inflammatory Activity :

Morpholino-β-lactam hybrids have been evaluated for their anti-inflammatory effects, showing greater inhibition compared to standard drugs like dexamethasone. These findings highlight the therapeutic potential of morpholine derivatives in treating inflammatory conditions .

Q & A

Q. What are the critical safety protocols for handling Morpholine, 2-(3-methylphenyl)-, hydrochloride in laboratory settings?

- Methodological Answer: Handling requires adherence to strict safety measures due to its hygroscopic nature and potential reactivity. Use fume hoods for weighing and synthesis steps to avoid inhalation. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Storage should be in airtight containers at 4°C to prevent moisture absorption and degradation . Neutralize spills with diluted HCl (1M) followed by sodium bicarbonate to mitigate reactivity risks .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer: Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid, 70:30 v/v). Stability studies should include accelerated degradation testing (40°C/75% RH for 6 months) with periodic sampling. Compare results to reference standards using UV detection at 254 nm. Degradation products (e.g., free morpholine) can be quantified via LC-MS .

Q. What are the recommended methods for evaluating acute toxicity in preclinical models?

- Methodological Answer: Follow OECD Guideline 423 for acute oral toxicity, administering doses ranging from 50–300 mg/kg in rodents. Monitor mortality, clinical signs (e.g., respiratory distress), and histopathology of liver/kidney tissues. Compare results to morpholine’s established LD50 (1,600 mg/kg in rats) .

Advanced Research Questions

Q. How can synthesis routes for this compound be optimized to improve yield and scalability?

- Methodological Answer: Optimize the reaction of 3-methylphenethylamine with chloroacetyl chloride in a 1:1.2 molar ratio under inert atmosphere (N₂). Use microwave-assisted synthesis (80°C, 30 min) to reduce reaction time. Purify via recrystallization from methanol/ethyl acetate (1:3) to achieve >95% yield . Monitor intermediates by FT-IR for amine conversion (disappearance of N-H stretch at 3,300 cm⁻¹) .

Q. What analytical techniques are most effective for resolving structural ambiguities in derivatives of this compound?

- Methodological Answer: Combine X-ray crystallography for absolute configuration determination (e.g., resolving stereochemistry at the morpholine ring) with 2D NMR (¹H-¹³C HSQC and HMBC) to confirm substituent positions. High-resolution mass spectrometry (HRMS) with ESI+ ionization can validate molecular formulae (e.g., C₁₃H₁₈ClNO⁺ requires m/z 264.1154) .

Q. How can researchers address discrepancies in reported pharmacological activities of this compound?

- Methodological Answer: Replicate studies using standardized in vitro assays (e.g., antifungal activity via MIC testing against Candida albicans). Cross-validate with in vivo models (e.g., murine dermatophytosis) under controlled dosing (10–50 mg/kg/day). Discrepancies may arise from stereochemical variations; use chiral HPLC to verify enantiomeric purity .

Q. What strategies mitigate environmental risks during large-scale disposal of morpholine derivatives?

- Methodological Answer: Degrade waste via Fenton’s reagent (H₂O₂/Fe²⁺) at pH 3–4 to oxidize morpholine rings into non-toxic byproducts (e.g., CO₂, NH₃). Monitor degradation efficiency via TOC analysis. For aqueous waste, adsorb residual compounds using activated charcoal (1 g/L, 24 hr contact time) .

Data Contradiction Analysis

Q. How should conflicting data on metabolic pathways be resolved?

- Methodological Answer: Use isotopic labeling (e.g., ¹⁴C at the morpholine ring) to track metabolic fate in Sprague-Dawley rats. Compare urinary metabolites via LC-MS/MS, focusing on hydroxylated (m/z +16) and N-acetylated (m/z +42) derivatives. Discrepancies may stem from interspecies variability; validate findings with human hepatocyte models .

Structure-Activity Relationship (SAR) Guidance

Q. What structural modifications enhance the antifungal efficacy of morpholine derivatives?

- Methodological Answer: Introduce a 2-methyl-3-phenylpropyl group at the morpholine 4-position to improve lipid bilayer penetration (logP >3). Replace the hydrochloride counterion with nitrate to enhance solubility in topical formulations. SAR studies show a 10-fold increase in MIC against Aspergillus fumigatus with these modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.